molecular formula C20H19N5O3S B1681995 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole CAS No. 865565-29-3

3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole

Cat. No. B1681995
M. Wt: 409.5 g/mol
InChI Key: LQZSHPITKSPDLC-UHFFFAOYSA-N
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Description

TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.

Scientific Research Applications

Anti-Cancer Activity

A study focused on the synthesis and characterization of metal ion complexes derived from a tetrazole-triazole compound, which includes a structure similar to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole. These complexes exhibited anti-cancer activity, particularly against breast cancer cell lines (Ghani & Alabdali, 2022).

Antimicrobial Activities

Compounds structurally related to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole have shown promise in antimicrobial activities. A research involving the synthesis of various 1,2,4-triazole derivatives reported moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticonvulsive Activity

In the domain of neuropharmacology, certain bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, related to our compound of interest, were synthesized and tested for anticonvulsant activity. One such compound demonstrated significant potency in this regard (Tsitsa et al., 1989).

Antioxidant Activities

Another area of application is in the synthesis of oxadiazole derivatives with antioxidant properties. For instance, a study synthesized some coumarin derivatives containing 1,2,3-triazole ring, which demonstrated in-vitro antioxidant activity (Kumar K., Kalluraya, & Kumar, 2018).

Enzyme Inhibition and Activation

A compound containing the 1,3,4-oxadiazole moiety was studied for its impact on transferase enzymes. It was found to activate certain enzyme activities while inhibiting others, showing potential for biochemical applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Luminescence Properties

Compounds similar to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole have been used to study their luminescence spectra. For instance, a study on 5-aryl-3-methyl-1,2,4-oxadiazoles revealed significant findings in this area, which could be applicable to optical materials research (Mikhailov et al., 2016).

Photochemistry and Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles has shown that these compounds can undergo interesting molecular rearrangements upon exposure to light, leading to the formation of various other heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZSHPITKSPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole

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